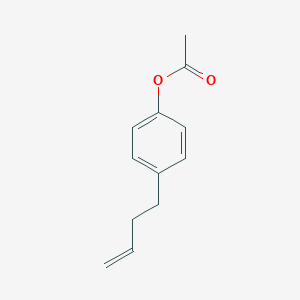

4-(4-Acetoxyphenyl)-1-butene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

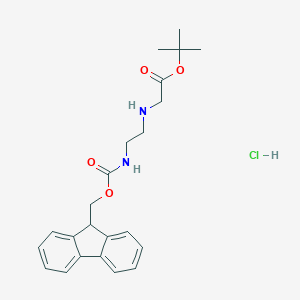

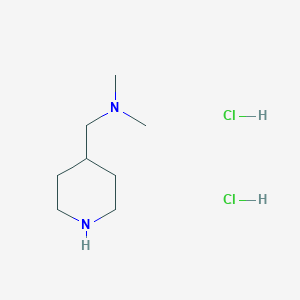

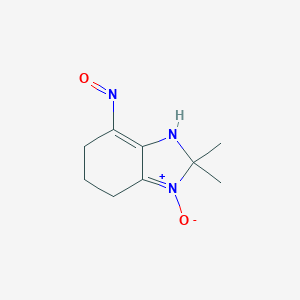

“4-(4-Acetoxyphenyl)-1-butene” is also known as “4-(3-Oxobutyl)phenyl acetate” or “4-(4-Acetoxyphenyl)-2-butanone”. It is an organic compound with the molecular formula C12H14O3 . It is used as a standard melon fly attractant .

Synthesis Analysis

The synthesis of a similar compound, “4-(4-hydroxyphenyl)butan-2-one”, involves a Friedel Crafts alkylation reaction between phenol and 4-hydroxybutan-2-one in the presence of an acid-activated Montmorillonite clay catalyst . The reaction occurs under constant stirring at a pressure of 1-15 bar and a temperature of 100-150°C for a period of about 12-24 hours .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-Acetoxyphenyl)-1-butene” include a molecular weight of 206.24, and it exists in liquid form. It has a refractive index of 1.509 (lit.), a boiling point of 123-124 °C/0.2 mmHg (lit.), and a density of 1.099 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique

Polymeric Applications and High Spin Concentration

Miyasaka, Yamazaki, and Nishide (2001) reported on the synthesis and oxidative polymerization of compounds related to "4-(4-Acetoxyphenyl)-1-butene", leading to the formation of new conjugated polyradicals with high spin concentration. These polymers exhibit unique color-changing properties and electrical conductivity, highlighting their potential in electronic and photonic devices M. Miyasaka, T. Yamazaki, H. Nishide, 2001.

Hydroformylation and Organic Synthesis

Chansarkar, Kelkar, and Chaudhari (2007) investigated the hydroformylation of 1,4-diacetoxy-2-butene, closely related to "4-(4-Acetoxyphenyl)-1-butene", using a water-soluble Rh complex catalyst. This study is significant for the synthesis of important intermediates, like Vitamin A, demonstrating the compound's role in facilitating complex organic synthesis processes R. Chansarkar, A. Kelkar, R. V. Chaudhari, 2007.

Synthetic Applications in Organic Chemistry

Protti, Fagnoni, Mella, and Albini (2004) explored the photochemistry of aromatic halides, leading to the generation of aryl cations and their addition to π nucleophiles. This research illustrates the versatility of related compounds in synthesizing various organic products, potentially including derivatives of "4-(4-Acetoxyphenyl)-1-butene" S. Protti, M. Fagnoni, M. Mella, A. Albini, 2004.

Material Science and Engineering

The synthesis of acetoxy- and hydroxy-terminated telechelic poly(butadiene)s using ruthenium catalysts, as researched by Bielawski, Scherman, and Grubbs (2001), demonstrates the application of "4-(4-Acetoxyphenyl)-1-butene" related compounds in creating novel polymeric materials with specific end-group functionalities C. Bielawski, O. Scherman, R. Grubbs, 2001.

Safety And Hazards

The safety data sheet for “4-(4-Acetoxyphenyl)-1-butene” indicates that it is harmful to aquatic life. It is advised to avoid release to the environment and dispose of contents/container properly. In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken .

Propriétés

IUPAC Name |

(4-but-3-enylphenyl) acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-3-4-5-11-6-8-12(9-7-11)14-10(2)13/h3,6-9H,1,4-5H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCTCYTCNSBLFKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)CCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80570519 |

Source

|

| Record name | 4-(But-3-en-1-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Acetoxyphenyl)-1-butene | |

CAS RN |

173852-01-2 |

Source

|

| Record name | 4-(But-3-en-1-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanone, 1-(1S,2R,4S)-bicyclo[2.2.1]hept-5-en-2-yl-(9CI)](/img/structure/B63353.png)

![3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione](/img/structure/B63354.png)

![1,2-Dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B63361.png)